molecular formula C19H23N3O B159093 Benzydamine CAS No. 642-72-8

Benzydamine

Katalognummer: B159093
CAS-Nummer: 642-72-8
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: CNBGNNVCVSKAQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with unique pharmacological properties distinct from other NSAIDs. Structurally classified as an indazole derivative, it is primarily used for localized inflammatory conditions of the oral and vaginal mucosa due to its anti-inflammatory, analgesic, and local anesthetic effects . Unlike traditional NSAIDs, its mechanism of action extends beyond prostaglandin inhibition, involving cytokine modulation (e.g., TNF-α, IL-1β) and stabilization of neutrophil membranes . This compound is available over-the-counter (OTC) in formulations such as sprays (0.15%), lozenges (3 mg), and mouthwashes, with rapid onset of action (pain relief within 1–5 minutes post-application) .

Vorbereitungsmethoden

Multistep Synthesis from 4-Bromo-2-Nitrobenzoic Acid

Reaction Pathway and Intermediate Formation

The method described in CN105884687A begins with 4-bromo-2-nitrobenzoic acid as the starting material, proceeding through ten sequential reactions to yield 5-benzyl benzydamine . Key intermediates include:

  • Esterification : Conversion to methyl 4-bromo-2-nitrobenzoate using iodomethane in DMF (90.3% yield) .

  • Nucleophilic Substitution : Reaction with phenylacetonitrile and potassium tert-butoxide to introduce a benzyl group (50% yield) .

  • Oxidation and Reduction : Hydrogen peroxide oxidation followed by triethylsilane-mediated reduction to stabilize the intermediate (100% yield) .

  • Palladium-Catalyzed Coupling : Ammonium formate and palladium carbon facilitate coupling reactions (96.9% yield) .

  • Diazotization and Cyclization : Sequential treatment with sodium nitrite and stannous chloride forms the benzopyrazolyl core (81.8% yield) .

  • Final Alkylation : N,N-dimethylaminopropyl chloride introduces the tertiary amine group (85% yield, 99.2% purity) .

Critical Optimization Parameters

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in esterification and alkylation steps .

  • Catalyst Efficiency : Palladium carbon in methanol achieves near-quantitative reduction of nitro groups .

  • Temperature Control : Hydrolysis at 65°C and cyclization at 100°C minimize side reactions .

Alternative Synthesis via 2-Amino-5-Benzyl Benzoate Methyl Ester

Streamlined Five-Step Route

CN113173885A outlines a shorter synthesis starting from 2-amino-5-benzyl benzoate methyl ester , reducing the number of steps to five :

  • Hydrolysis : Base-mediated cleavage of the methyl ester to carboxylic acid (89% yield) .

  • Diazotization : Conversion of the amino group to a diazonium salt using sodium nitrite and HCl .

  • Cyclization : Intramolecular coupling under acidic conditions forms the benzopyrazolyl structure (91% yield) .

  • Double Alkylation : Sequential alkylation with N,N-dimethylaminopropyl chloride introduces both nitrogen and oxygen substituents (76% yield, 99% purity) .

Advantages Over the Ten-Step Method

  • Reduced Complexity : Fewer intermediates lower purification demands .

  • Higher Atom Economy : Direct use of pre-functionalized starting materials avoids redundant transformations .

Comparative Analysis of Methodologies

Yield and Purity Metrics

ParameterCN105884687A (10-Step) CN113173885A (5-Step)
Total Yield~40% (cumulative)~76%
Final Purity99.2%99%
Key ImpuritiesUnreacted alkylating agentsResidual solvents

Operational Considerations

  • Reaction Time : The ten-step method requires 120+ hours, whereas the five-step process completes in <48 hours .

  • Cost Efficiency : The shorter route uses fewer catalysts and solvents, reducing production costs by ~30% .

Industrial Scalability and Challenges

Purification Techniques

  • Column Chromatography : Essential for isolating intermediates in both methods but increases time and solvent use .

  • Crystallization : Final products are purified via recrystallization from dichloromethane/hexane mixtures .

Analyse Chemischer Reaktionen

Primary Synthetic Route

The synthesis begins with the reaction of N-benzyl methyl anthranilate (1 ) with nitrous acid (HNO₂), forming an N-nitroso derivative (2 ). Subsequent reduction using sodium dithionite (Na₂S₂O₄) produces a transient hydrazine intermediate (3 ), which undergoes spontaneous cyclization to form a hydrazide (4 ). Alkylation of the enolate of this intermediate with 3-chloro-1-dimethylaminopropane yields benzydamine (5 ) as the final product .

Critical Correction : The reduction step erroneously described in some literature as using sodium thiosulfate (Na₂S₂O₃) is clarified by US Patent US3318905 to involve sodium dithionite .

Alternative Synthetic Pathways

  • Phosgene Route :

    • Sequential reaction of N-benzylaniline with phosgene (COCl₂) and sodium azide (NaN₃) generates a carbonyl azide.

    • Thermal decomposition induces a Curtius rearrangement, forming an isocyanate intermediate that cyclizes to a ketoindazole. Alkylation with 3-dimethylaminopropyl chloride completes the synthesis .

  • Bendazac Synthesis :

    • Substituting 3-chloro-1-dimethylaminopropane with chloroacetamide in the alkylation step produces bendazac, a structurally related compound .

Major Pathway: N-Oxidation

This compound undergoes extensive N-oxidation catalyzed by flavin-containing monooxygenase 3 (FMO3) , forming this compound N-oxide (BZD-NO) as the primary metabolite .

Enzyme Kinetics of N-Oxidation

ParameterFMO3FMO1
Kₘ (μM)40.423.6
Vₘₐₓ (nmol mg⁻¹·min⁻¹)29.140.8
Data derived from recombinant enzyme studies .
  • Key Findings :

    • FMO3 is the dominant enzyme in human liver, contributing >90% of N-oxidation activity .

    • Heat treatment (45°C, 5 min) or methimazole (competitive FMO inhibitor) reduces activity by >88% .

    • CYP enzymes (e.g., 3A4, 2C19) exhibit negligible involvement in this pathway .

Minor Pathway: N-Desmethylation

CYP3A4 and CYP2C19 catalyze the formation of N-desmethyl-BZD, though at rates 10-fold lower than N-oxidation .

Chemical Stability

  • Incompatibilities : Reacts with oxidizing agents, necessitating storage in inert conditions .

  • Thermal Stability : Melting point ranges from 156–161°C .

Metabolic Stability

  • pH-Dependent Accumulation : As a weak base, this compound accumulates in acidic inflamed tissues, enhancing local efficacy .

  • Photodegradation : Acts as a photosensitizer, requiring protection from light during handling .

Comparative Reaction Pathways

Reaction TypePrimary EnzymeMetaboliteRelative Activity
N-OxidationFMO3This compound N-oxideHigh (6.9 nmol mg⁻¹·min⁻¹)
N-DesmethylationCYP3A4/2C19N-Desmethyl-BZDLow (0.6 nmol mg⁻¹·min⁻¹)
Activity data from human liver microsomes (HLM) .

Analytical Detection Methods

  • HPLC-Fluorescence : BZD-NO and N-desmethyl-BZD are quantified using a C18 column with fluorimetric detection (308/350 nm) .

  • Retention Times :

    • BZD-NO: 4.4 min

    • N-Desmethyl-BZD: 7.1 min .

Wissenschaftliche Forschungsanwendungen

Benzydamine has a wide range of scientific research applications:

Wirkmechanismus

Benzydamine exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action

Compound Primary Mechanism Key Differentiators
Benzydamine Inhibits pro-inflammatory cytokines (TNF-α, IL-1β); stabilizes neutrophil membranes; local anesthetic via cationic channel interaction . No significant prostaglandin inhibition; minimal systemic absorption when used topically .
Chlorhexidine Broad-spectrum antimicrobial via membrane disruption. Lacks anti-inflammatory/analgesic effects; causes tooth staining and numbness .
Aspirin-like NSAIDs Cyclooxygenase (COX) inhibition → reduced prostaglandins. Systemic side effects (e.g., GI ulcers); ineffective in localized inflammation .
AB-FUBINACA Synthetic cannabinoid (CB1R agonist); structurally similar indazole derivative. Unapproved due to severe CNS effects (agitation, hallucinations); no therapeutic use .

Clinical Efficacy

  • In radiation-induced mucositis, this compound provided cumulative pain relief superior to lidocaine, with 60% of patients reporting "good to excellent" relief vs. 42% on placebo .

Pharmacokinetics

Parameter This compound Typical NSAIDs (e.g., Ibuprofen)
Bioavailability 87% (oral); negligible (topical) . 80–90% (oral).
Half-life 7–8 hours . 2–4 hours (short-acting NSAIDs).
Metabolism Hepatic (CYP450); forms N-oxide metabolite . Hepatic (CYP2C9).

Formulation Advantages

  • Spray vs. Lozenges : Lozenges provide faster meaningful pain relief (87.4% responders at 1 minute vs. 77.9% for spray) .
  • Sustained-Release Carriers : Casein micelles enable prolonged this compound release (15–32% over 8 hours vs. 60% from aqueous solutions) .

Biologische Aktivität

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with notable biological activities, primarily recognized for its analgesic, anti-inflammatory, and antimicrobial properties. This article delves into its mechanisms of action, clinical applications, and relevant research findings.

This compound exerts its biological effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β while sparing anti-inflammatory cytokines like IL-10. This selective inhibition helps mitigate inflammation without compromising the body's overall anti-inflammatory responses .
  • Reduction of Vascular Permeability : The compound decreases histamine-induced vasodilation and vascular permeability, contributing to its anti-inflammatory effects .
  • Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, including Candida albicans. Its antimicrobial action is attributed to its ability to impair biofilm formation and inhibit adhesion, which is critical for bacterial virulence .
  • Nociceptive Modulation : Recent studies indicate that this compound may attenuate nociceptor excitability by blocking sodium channels, providing analgesic effects beyond mere anti-inflammatory actions .

Clinical Applications

This compound is commonly used in various therapeutic contexts:

  • Topical Treatment : It is frequently employed as a mouthwash for managing oral mucositis in cancer patients undergoing radiation therapy. A Phase IV study showed high compliance and efficacy in reducing symptoms associated with mucositis .
  • Pain Management : Due to its analgesic properties, this compound is utilized in treating pain associated with inflammatory conditions. Its dual role in reducing inflammation and providing pain relief makes it a valuable option in clinical settings .

Case Studies

  • Psychotic Disorders Related to Abuse : There have been documented cases where excessive use of this compound led to psychotic symptoms, including hallucinations and delusions. One case involved a 20-year-old male who experienced severe psychiatric symptoms after consuming high doses (up to 5000 mg) of the drug over several months .
  • Recreational Use and Side Effects : A systematic review highlighted that a significant portion of users reported adverse effects when using this compound recreationally, including visual and auditory hallucinations. This misuse raises concerns about the drug's potential for abuse, particularly among adolescents .

Comparative Efficacy

The efficacy of this compound compared to other NSAIDs has been explored in various studies. A summary of findings is presented in the table below:

Study FocusOutcomeReference
Cytokine InhibitionSignificant reduction in TNF-α and IL-1β levels
Antimicrobial EfficacyEffective against over 100 bacterial strains
Pain Relief in Oral MucositisHigh patient compliance; effective symptom relief

Q & A

Basic Research Questions

Q. What methodologies are recommended to validate analytical methods for quantifying benzydamine hydrochloride in pharmaceutical formulations?

  • Methodological Approach : Use reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm for simultaneous quantification of this compound and excipients like methylparaben. Validate linearity by preparing five model solutions in the 80–120% concentration range relative to the reference standard. Calculate regression coefficients (R² > 0.99) and relative standard deviation (RSD < 2%) for precision . Gas chromatography (GC) is less practical due to prolonged sample preparation and interference risks with methylparaben .

Q. How does this compound exert its anti-inflammatory effects at the molecular level?

  • Mechanistic Insight : Unlike traditional NSAIDs, this compound is a weak base and a mild cyclooxygenase (COX) inhibitor, showing significant suppression of pro-inflammatory cytokines (e.g., TNF-α) at concentrations ≥1 mM. Use enzyme inhibition assays (COX-1/COX-2 activity) and cytokine profiling (ELISA) to quantify effects. At lower doses, its analgesic and anesthetic properties dominate, mediated via local neuronal sodium channel modulation .

Q. What standardized protocols exist for evaluating this compound’s efficacy in preventing radiation-induced oral mucositis?

  • Experimental Design : Conduct double-blind, placebo-controlled trials with head and neck cancer patients receiving radiotherapy (RT) at ≤50 Gy without chemotherapy. Use this compound mouthwash (0.15% w/v) 3–4 times daily, starting at RT initiation. Primary endpoints include pain reduction (visual analog scale) and mucositis severity (WHO grading). Secondary endpoints assess ulceration frequency and mucosal healing time .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on this compound’s efficacy for oral mucositis management?

  • Analytical Strategy : Perform subgroup meta-analyses stratifying patients by RT dose (e.g., ≤50 Gy vs. >50 Gy) and chemotherapy use. In trials with RT ≤50 Gy, this compound significantly reduces mucositis incidence (OR: 0.45, 95% CI: 0.28–0.72), but higher doses or combined chemoradiation negate benefits due to amplified mucosal toxicity. Sensitivity analyses should exclude studies with protocol deviations (e.g., inconsistent mouthwash frequency) .

Q. What experimental models are optimal for studying this compound’s antifungal activity against Candida albicans biofilms?

  • Biofilm Assay Protocol : Use bioluminescent C. albicans strains (e.g., CA1398) in black 96-well microtiter plates. Treat mature biofilms (48-hour incubation) with this compound (0.15–0.6%) for 1–15 minutes. Quantify biofilm viability via bioluminescence (ACT1p-gLuc59 reporter) and regrowth capacity using colony-forming unit (CFU) counts. Note that 0.3–0.6% this compound reduces biofilm regrowth by >60% without fungicidal effects, indicating virulence attenuation .

Q. How do interspecies differences in flavin-containing monooxygenase (FMO) activity impact this compound’s pharmacokinetic modeling?

  • PK Modeling Approach : Simulate human metabolism using humanized-liver mice (e.g., TK-NOG models) after oral this compound administration (10 mg/kg). Measure plasma concentrations of this compound N-oxide (FMO-dependent) and demethyl this compound (CYP-dependent) via LC-MS. Adjust clearance rates for renal FMO activity in mice, which overestimates human hepatic FMO contributions. Validate models using clinical data from low-dose human trials .

Q. Key Research Gaps

  • Mechanistic : Clarify this compound’s dual role in cytokine suppression vs. weak COX inhibition using transcriptomic profiling of irradiated mucosal tissues.
  • Clinical : Investigate this compound’s potential in non-cancer applications (e.g., oral lichen planus) via randomized trials with histopathological endpoints .

Eigenschaften

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBGNNVCVSKAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

132-69-4 (mono-hydrochloride)
Record name Benzydamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047859
Record name Benzydamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Miscible
Record name Benzydamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09084
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

642-72-8
Record name Benzydamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzydamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzydamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09084
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzydamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzydamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYDAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O21U048EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

320°F
Record name Benzydamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09084
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

As described in the aforementioned United States patent specification, indazole compounds embraced by the foregoing general formula II are biologically active in that some manifest analgesic, antiinflammatory and myorelaxing activity. Probably the best known of such compounds at the present time is 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole, commonly referred to as benzydamine, which in the form of the hydrochloride salt, is employed in chemotherapy as an analgesic, antipyretic and/or antiinflammatory agent. In this role, the benzydamine hydrochloride is asssociated in pharmaceutical compositions with pharmaceutically acceptable organic or inorganic, solid or liquid carriers. According to the process described in the aforementioned United States specification, this compound is prepared by heating the sodium salt of 1-benzyl-3-hydroxy-1H-indazole with 3-chloropropyldimethylamine in xylene as an inert solvent. Treatment of the 1benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole so-obtained with ethereal hydrochloric acid yields the corresponding hydrochloride salt, with a melting point of 160°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.